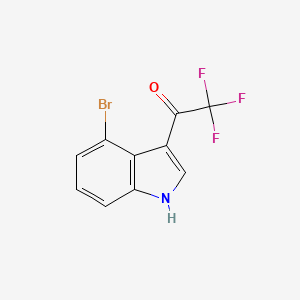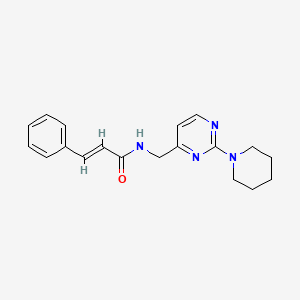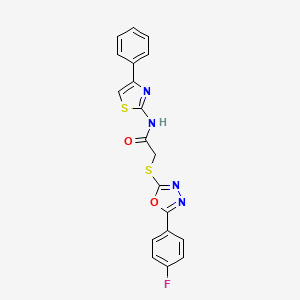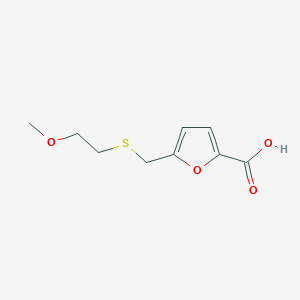
3-溴-2-((1-(苯磺酰基)哌啶-4-基)氧基)吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyridine is a complex chemical compound with diverse applications in scientific research. It exhibits intriguing properties that can be utilized for innovative experiments, enabling advancements in various fields such as pharmaceuticals and material sciences.
科学研究应用
3-Bromo-2-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential biological activities, including as a ligand for certain receptors or enzymes.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific pathways.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and bromination. One common method involves the following steps:
Formation of Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Sulfonylation: The piperidine ring is then sulfonylated using phenylsulfonyl chloride under basic conditions.
Bromination: The final step involves the bromination of the pyridine ring using bromine or a brominating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
化学反应分析
Types of Reactions
3-Bromo-2-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
作用机制
The mechanism of action of 3-Bromo-2-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biological research .
相似化合物的比较
Similar Compounds
- 2-Bromo-3-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyridine
- 3-Bromo-2-((1-(phenylsulfonyl)piperidin-4-yl)oxy)benzene
- 3-Chloro-2-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyridine
Uniqueness
3-Bromo-2-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
属性
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-4-yl]oxy-3-bromopyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3S/c17-15-7-4-10-18-16(15)22-13-8-11-19(12-9-13)23(20,21)14-5-2-1-3-6-14/h1-7,10,13H,8-9,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDZZNITMGLLFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2363530.png)
![2,3-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2363532.png)
![2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2363533.png)

![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3,5-dimethylpiperidine](/img/structure/B2363536.png)
![1-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2363539.png)

![N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-chloroacetamide](/img/structure/B2363543.png)
![4-fluoro-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2363548.png)

![4-ethoxy-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluorobenzenesulfonamide](/img/structure/B2363550.png)

![N-{[4-(3,4-dichlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3,4,5-triethoxybenzamide](/img/structure/B2363552.png)
